6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate
Overview
Description
6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate: is an organic compound with the chemical formula C22H23NO3 . It is known for its applications in the chemical industry, particularly as a monomer or crosslinking agent in the production of high-performance polymers, coatings, and adhesives. This compound is characterized by its white to almost white powder or crystalline form and is soluble in organic solvents such as acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate is typically synthesized through an esterification reaction. One common method involves reacting 4-cyanobiphenyl formate with hexanediol in the presence of an acid catalyst, followed by a reaction with acrylic acid to produce the target compound . Another method includes the reaction of 4-(hexyloxy bromide)-4’-cyanobiphenyl with acrylic acid and KHCO3 in DMF (dimethylformamide) as the solvent, heated for 12 hours .
Industrial Production Methods: In industrial settings, the production of 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate often involves large-scale esterification processes, utilizing similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate undergoes various chemical reactions, including:
Esterification: Formation of esters from acids and alcohols.
Polymerization: Acts as a monomer in the formation of polymers.
Substitution Reactions: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Esterification: Typically involves acid catalysts such as or .
Polymerization: Initiated by free radicals, often using or as initiators.
Substitution Reactions: Can involve nucleophiles like or under basic conditions.
Major Products:
Polymers: High-performance polymers with applications in coatings and adhesives.
Substituted Derivatives: Various functionalized derivatives depending on the substituents used in the reactions.
Scientific Research Applications
Chemistry: 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate is used as a monomer in the synthesis of liquid crystal polymers and other advanced materials. Its ability to form crosslinked networks makes it valuable in the development of high-performance coatings and adhesives .
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for their potential in drug delivery systems and biomedical devices due to their customizable properties.
Industry: In the industrial sector, this compound is utilized in the production of high-performance polymers, coatings, and adhesives. Its light-curing properties make it suitable for use in photopolymerization processes, which are essential in the manufacture of optical materials and protective coatings .
Mechanism of Action
The mechanism of action of 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate primarily involves its ability to undergo polymerization and crosslinking reactions. The acrylate group in the compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of a three-dimensional polymer network. This crosslinking enhances the mechanical properties and thermal stability of the resulting materials .
Comparison with Similar Compounds
- 4’-[(6-Acryloyloxy)hexyloxy]-4-biphenylcarbonitrile
- 4’-Hexyloxy-4-cyanobiphenyl
- 4-Cyano-4’-hexyloxybiphenyl
Comparison: 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate is unique due to its specific combination of a biphenyl core with an acrylate functional group. This structure imparts both rigidity and reactivity, making it suitable for applications requiring high-performance materials. In contrast, similar compounds may lack the acrylate group, limiting their use in polymerization and crosslinking reactions .
Properties
IUPAC Name |
6-[4-(4-cyanophenyl)phenoxy]hexyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-22(24)26-16-6-4-3-5-15-25-21-13-11-20(12-14-21)19-9-7-18(17-23)8-10-19/h2,7-14H,1,3-6,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHSOWSFSFGPAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100653-74-5 | |
Record name | 2-Propenoic acid, 6-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]hexyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100653-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89823-23-4 | |
Record name | 4-[(6-Acryloyloxy)hexyloxy]-4'-cyanobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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